
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core. This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions to form the desired tetrahydroisoquinoline structure .
Another approach is the Petasis reaction, which involves the reaction of an amine, an aldehyde, and an organoboron compound. This method provides a convenient and efficient route to synthesize tetrahydroisoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions would depend on factors such as cost, availability of starting materials, and desired product specifications.
化学反応の分析
Types of Reactions
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The methoxy and methyl groups can be substituted with other functional groups to create a variety of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinoline derivatives .
科学的研究の応用
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The methoxy and methyl groups play a crucial role in modulating its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydroisoquinoline core but differs in the position of the methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the methoxy and methyl substituents, used as a reference compound in various studies.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of methoxy groups, leading to different chemical and biological properties.
Uniqueness
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .
特性
CAS番号 |
87664-94-6 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
5,6-dimethoxy-2,3-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H19NO2/c1-9-7-11-10(8-14(9)2)5-6-12(15-3)13(11)16-4/h5-6,9H,7-8H2,1-4H3 |
InChIキー |
JQBVOJYDRRUVRZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(CN1C)C=CC(=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



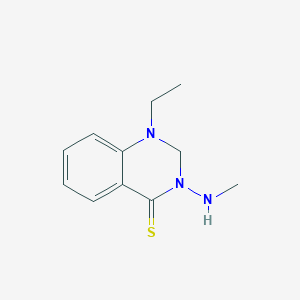
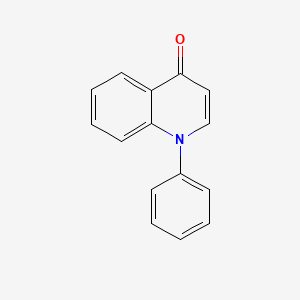
![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)



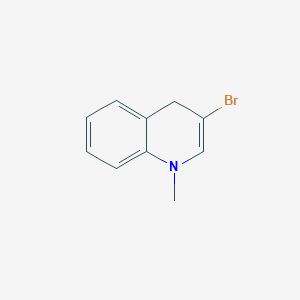
![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)

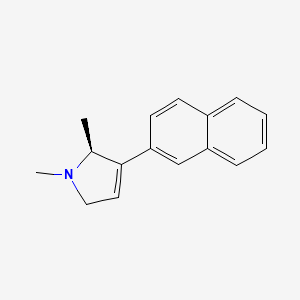

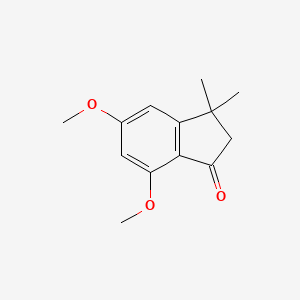
![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)
